molecular formula C19H19N3O6 B450739 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE

2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE

Cat. No.: B450739
M. Wt: 385.4g/mol
InChI Key: RYLOHFPADSSFAT-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzyl acetate core with multiple functional groups, including a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 4-methyl-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-methoxy-5-formylbenzyl acetate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-methoxy-5-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Similar structure but without the methyl group, potentially affecting its chemical properties.

Uniqueness

The presence of both the nitro and methyl groups in 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4g/mol

IUPAC Name

[2-methoxy-5-[(Z)-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methyl acetate

InChI

InChI=1S/C19H19N3O6/c1-12-4-6-15(9-17(12)22(25)26)19(24)21-20-10-14-5-7-18(27-3)16(8-14)11-28-13(2)23/h4-10H,11H2,1-3H3,(H,21,24)/b20-10-

InChI Key

RYLOHFPADSSFAT-JMIUGGIZSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-]

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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